BenchChemオンラインストアへようこそ!

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide

Positional isomerism medicinal chemistry structure–activity relationships

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide (CAS 1370243-61-0; ChemBridge catalog #9307482) is a synthetic small-molecule pyridazinone derivative with molecular formula C17H18ClN3O2 and molecular weight 331.8 g/mol. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with an ortho-chlorophenyl group and at the N1 position with an N-cyclopentylacetamide side chain.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
Cat. No. B4509838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H18ClN3O2/c18-14-8-4-3-7-13(14)15-9-10-17(23)21(20-15)11-16(22)19-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,19,22)
InChIKeyCTWCTQKHXFIZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide: Structural Identity, Patent Pedigree, and Screening Library Provenance for Procurement Decisions


2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide (CAS 1370243-61-0; ChemBridge catalog #9307482) is a synthetic small-molecule pyridazinone derivative with molecular formula C17H18ClN3O2 and molecular weight 331.8 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with an ortho-chlorophenyl group and at the N1 position with an N-cyclopentylacetamide side chain . It is supplied as a drug-like screening compound within the ChemBridge CORE Library with a certified purity exceeding 90% . The compound is explicitly exemplified as Reference Example 629 in US Patent 10,202,379, which discloses antiviral compounds with cap-dependent endonuclease inhibitory activity [1].

Why Generic Pyridazinone Substitution Fails: Ortho-Chloro Positional Specificity and Cyclopentyl Conformational Constraints of 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide


In-class pyridazinone acetamides cannot be interchanged without risking loss of target engagement or altered physicochemical behavior. The ortho-chlorophenyl substitution on the pyridazinone C3 position introduces a sterically constrained halogen orientation that differs fundamentally from the para-chloro isomer (2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide; ChemDiv) . Literature on related heterocyclic systems demonstrates that ortho- versus para-chlorophenyl positional isomerism can produce differential inhibition potencies driven by changes in chlorine spatial orientation affecting ligand–protein interactions [1]. Additionally, the N-cyclopentylacetamide side chain imparts conformational rigidity compared to the flexible N-isopentylacetamide analog (CAS 1282109-94-7), which may influence binding entropy and metabolic stability . The compound also shares its exact molecular formula (C17H18ClN3O2) with the structurally unrelated PARP inhibitor PJ-34 (a phenanthridinone), underscoring that formula-level equivalence does not predict biological equivalence [2].

Product-Specific Quantitative Differentiation Evidence for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide vs. Closest Analogs


Ortho-Chlorophenyl vs. Para-Chlorophenyl Positional Isomerism: Conformational and Electrostatic Differentiation

The target compound bears a 2-chlorophenyl (ortho) substituent on the pyridazinone C3 position, in contrast to the commercially available para-chloro isomer 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide . Although both isomers share identical molecular formula (C17H18ClN3O2) and molecular weight (331.8 g/mol), the ortho-chloro orientation introduces a dihedral angle twist between the phenyl and pyridazinone rings due to steric clash between the chlorine atom and the pyridazinone C4 hydrogen . This torsional constraint alters the three-dimensional electrostatic potential surface relative to the para isomer. In published studies on related heterocyclic systems comparing ortho-, meta-, and para-chlorophenyl derivatives, positional isomerism resulted in differential biological activity, with the ortho-chlorophenyl congener (III) demonstrating distinct binding characteristics from the para-chlorophenyl congener (V) [1]. Caution: No head-to-head biological activity data are available for these two specific pyridazinone isomers.

Positional isomerism medicinal chemistry structure–activity relationships

N-Cyclopentylacetamide vs. N-Isopentylacetamide Side Chain: Conformational Rigidity Differentiation

The target compound incorporates a cyclopentyl ring directly attached to the acetamide nitrogen, whereas the closely related analog 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide (CAS 1282109-94-7) employs a flexible isopentyl (3-methylbutyl) chain terminating at the same acetamide nitrogen . The cyclopentyl ring restricts the conformational freedom of the acetamide moiety, reducing the entropic penalty upon target binding and potentially enhancing binding affinity relative to the freely rotating isopentyl chain . Additionally, the cyclic nature of the cyclopentyl group increases metabolic stability by eliminating terminal methyl groups that are susceptible to CYP450-mediated ω-oxidation, a known metabolic soft spot for aliphatic chains [1]. Caution: No direct comparative binding or metabolic stability data are available for these two specific compounds.

Conformational restriction medicinal chemistry ligand design

Chlorophenyl vs. Bromophenyl Halogen Substitution at C3: Physicochemical and Potential Reactivity Differentiation

The target compound's 2-chlorophenyl substituent (MW 331.8) can be contrasted with the 3-bromophenyl analog 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide (CAS 899989-63-0; MW ~376.2 g/mol) [1]. The bromine atom increases molecular weight by approximately 44.4 g/mol (+13.4%) and molecular volume relative to chlorine, which affects ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) in fragment-based and lead-optimization campaigns [2]. Bromine also exhibits a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and different halogen bonding potential, which may alter target binding interactions. The 3-bromo (meta) vs. 2-chloro (ortho) positional difference adds an additional layer of binding-site geometric differentiation. Caution: No direct comparative biological or physicochemical measurement data are available for these two specific compounds.

Halogen substitution physicochemical properties medicinal chemistry

Chlorophenyl vs. Unsubstituted Phenyl at Pyridazinone C3: Lipophilicity and Halogen Bonding Differentiation

The target compound's 2-chlorophenyl group at C3 can be compared with the unsubstituted phenyl analog N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (C17H19N3O2; MW 297.4 g/mol) . The chlorine substituent increases molecular weight by approximately 34.4 g/mol (+11.6%) and contributes an estimated ΔlogP of approximately +0.7 to +0.9 units based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This increased lipophilicity may enhance membrane permeability but could also reduce aqueous solubility. Additionally, the chlorine atom can participate in halogen bonding (C–Cl···O/N interactions) with target proteins, a binding interaction unavailable to the unsubstituted phenyl analog. The chlorine substituent also serves as a metabolic blocking group at the ortho position, potentially reducing CYP450-mediated phenyl ring oxidation compared to the unsubstituted counterpart [2]. Caution: No direct comparative biological or ADME data are available for these two specific compounds.

Halogen bonding lipophilicity medicinal chemistry

Patent Exemplification in Antiviral Context: US10202379 Reference Example 629

The target compound is explicitly disclosed as Reference Example 629 in US Patent 10,202,379 (granted February 12, 2019, to Shionogi & Co., Ltd.) [1]. This patent describes anti-viral compounds, with the preferred embodiments exhibiting cap-dependent endonuclease inhibitory activity relevant to influenza virus growth inhibition [2]. In contrast, the para-chloro isomer (ChemDiv) and the 3-bromo analog (CAS 899989-63-0) were not identified as being exemplified in this patent family. The patent's biological context provides a potential application vector for the target compound that is not shared by its closest structural analogs. While the patent does not disclose specific IC50 values for Reference Example 629, the compound's inclusion as a reference example in a granted patent suggests it was synthesized and characterized as part of a structure–activity relationship exploration . Caution: No quantitative biological activity data from this patent have been identified for this specific reference example.

Patent exemplification antiviral cap-dependent endonuclease

Molecular Formula Identity with PJ-34 (PARP Inhibitor): Scaffold Differentiation and Target Selectivity Implications

The target compound shares its exact molecular formula (C17H18ClN3O2; MW 331.8) with the known PARP-1/2 inhibitor PJ-34 (CAS 344458-15-7), yet the two compounds possess fundamentally different core scaffolds . The target compound is built on a pyridazinone core, whereas PJ-34 is a phenanthridinone derivative (N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-acetamide) [1]. PJ-34 inhibits PARP-1 with an IC50 of approximately 110 nM . This scaffold divergence despite identical molecular formula is significant for two reasons: (1) it demonstrates that the target compound's pyridazinone scaffold can achieve the same heavy-atom count and halogen substitution pattern as a known clinical-stage chemotype while exploring distinct chemical space, and (2) the scaffold difference predicts divergent target selectivity — the pyridazinone core is associated with PDE, COX-2, and antiviral targets, whereas the phenanthridinone core is associated with PARP enzymes [2]. This formula-level identity with scaffold-level divergence supports the target compound's value as a chemically distinct probe for target deconvolution or selectivity profiling. Caution: No direct comparative bioactivity data between the target compound and PJ-34 are available.

Scaffold hopping molecular formula identity target selectivity

Recommended Research and Procurement Application Scenarios for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide Based on Differentiated Evidence


Antiviral Drug Discovery: Cap-Dependent Endonuclease Inhibitor Screening Campaigns

The compound's explicit exemplification as Reference Example 629 in US Patent 10,202,379 (Shionogi & Co.) positions it for use in antiviral screening cascades targeting influenza cap-dependent endonuclease [1]. Researchers building on this patent's SAR can procure the compound as a structurally characterized reference example, enabling comparative evaluation against other pyridazinone-based antiviral candidates. The ortho-chlorophenyl substitution distinguishes it from non-halogenated or para-substituted analogs that may exhibit different antiviral potency profiles .

PARP Selectivity Profiling and Scaffold-Hopping Studies

Given that the target compound shares its molecular formula (C17H18ClN3O2) with the PARP inhibitor PJ-34 but possesses a pyridazinone rather than phenanthridinone scaffold, it is suited as a chemically distinct probe in PARP selectivity panels [1]. Testing this compound alongside PJ-34 enables assessment of whether the pyridazinone scaffold retains or loses PARP affinity, supporting scaffold-hopping SAR and target deconvolution studies. The cyclopentylacetamide side chain adds conformational rigidity absent in flexible-chain PARP probes .

Halogen Positional Isomerism SAR: Ortho- vs. Para-Chlorophenyl Binding Studies

The target compound (ortho-Cl) and its commercially available para-Cl isomer (ChemDiv) constitute a matched molecular pair for studying the effect of chlorine positional isomerism on target binding, selectivity, and ADME properties [1]. Co-procurement of both isomers enables controlled experiments where the only variable is chlorine position on the phenyl ring. This is relevant for kinase, PDE, or GPCR panels where halogen position can significantly impact potency as demonstrated in related heterocyclic systems .

Medicinal Chemistry Lead Optimization: Conformational Restriction and Metabolic Stability

The N-cyclopentylacetamide side chain provides a conformationally restricted amide moiety that can be compared head-to-head with the flexible N-isopentyl analog (CAS 1282109-94-7) in binding affinity and microsomal stability assays [1]. The cyclopentyl ring eliminates terminal methyl groups that are established sites of CYP450-mediated oxidative metabolism, making the target compound a preferred choice for programs prioritizing metabolic stability early in lead optimization .

Quote Request

Request a Quote for 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.